sec-Butyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
sec-Butyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic organic compound featuring a hexahydroquinoline core fused with substituted aromatic rings. Its structure includes:
- A hexahydroquinoline scaffold with a keto group at position 5 and a methyl group at position 2.
- A 4-chloro-3-nitrophenyl substituent at position 4, introducing strong electron-withdrawing effects.
- A 3,4-dimethoxyphenyl group at position 7, contributing electron-donating methoxy groups.
- A sec-butyl ester at position 3, influencing lipophilicity and steric bulk.
Its synthesis likely follows Hantzsch-type cyclization, common for such scaffolds .
Properties
Molecular Formula |
C29H31ClN2O7 |
|---|---|
Molecular Weight |
555.0 g/mol |
IUPAC Name |
butan-2-yl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H31ClN2O7/c1-6-15(2)39-29(34)26-16(3)31-21-11-19(17-8-10-24(37-4)25(14-17)38-5)13-23(33)28(21)27(26)18-7-9-20(30)22(12-18)32(35)36/h7-10,12,14-15,19,27,31H,6,11,13H2,1-5H3 |
InChI Key |
HUBFKBAYGDERIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Biological Activity
The compound sec-Butyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with potential applications in medicinal chemistry. Its structure suggests possible interactions with biological systems that warrant investigation into its pharmacological properties.
Chemical Structure
The molecular formula of the compound is . The structural features include a hexahydroquinoline core substituted with various functional groups that may influence its biological activity.
Research indicates that compounds structurally similar to sec-butyl derivatives exhibit significant biological activities, particularly in cancer therapeutics. These compounds often interact with tubulin, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies show that certain derivatives can bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and inducing cytotoxic effects in tumor cells .
Anticancer Activity
A significant area of research has focused on the anticancer properties of sec-butyl derivatives. In vitro studies have demonstrated that related compounds exhibit antiproliferative effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 (Colon Carcinoma) | 0.5 | Cell cycle arrest at G2/M phase |
| M21 (Skin Melanoma) | 0.7 | Disruption of microtubule dynamics |
| MCF7 (Breast Carcinoma) | 0.6 | Induction of apoptosis via mitochondrial pathways |
These findings suggest that sec-butyl derivatives may be promising candidates for further development as anticancer agents.
Antimicrobial Activity
In addition to anticancer properties, some studies have indicated potential antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures demonstrated minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL against Staphylococcus aureus and Acinetobacter baumannii . This antimicrobial activity could be attributed to the ability of the compound to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies
-
Case Study on Antiproliferative Effects :
A study evaluated the antiproliferative effects of sec-butyl derivatives on multiple cancer cell lines using the MTT assay. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates. The most potent derivative was further tested in vivo using chick chorioallantoic membrane assays, showing significant inhibition of tumor growth without substantial toxicity to the host . -
Case Study on Antimicrobial Properties :
Another investigation assessed the antimicrobial efficacy of sec-butyl derivatives against various pathogens. The study concluded that certain modifications to the chemical structure enhanced antibacterial activity significantly compared to unmodified analogs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexahydroquinoline derivatives vary in substituent patterns and ester groups, leading to differences in physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural Comparison
Table 2: Physicochemical and Functional Properties
Key Findings:
Substituent Position Effects: The 3-nitro group in the target compound (vs. Methoxy groups at the 3,4-positions (target compound) improve solubility in organic solvents compared to non-polar analogs like .
Ester Group Influence: sec-Butyl vs. Cyclohexyl ester introduces significant bulk, which may hinder membrane permeability despite high lipophilicity.
Crystallographic Insights: The methyl analog was structurally resolved using X-ray crystallography (SHELX ), revealing a puckered hexahydroquinoline ring (Cremer-Pople parameters ). Similar puckering is expected in the target compound but with altered torsion angles due to the sec-butyl group .
The 3,4-dimethoxyphenyl group in the target compound may enhance binding to aromatic receptor pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
